3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13765468
Molecular Formula: C11H18INO2
Molecular Weight: 323.17 g/mol
* For research use only. Not for human or veterinary use.
![3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester -](/images/structure/VC13765468.png)
Specification
Molecular Formula | C11H18INO2 |
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Molecular Weight | 323.17 g/mol |
IUPAC Name | tert-butyl 3-iodo-6-azabicyclo[3.1.1]heptane-6-carboxylate |
Standard InChI | InChI=1S/C11H18INO2/c1-11(2,3)15-10(14)13-8-4-7(12)5-9(13)6-8/h7-9H,4-6H2,1-3H3 |
Standard InChI Key | HLLJNNURZWEEEG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CC1CC(C2)I |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CC1CC(C2)I |
Introduction
Molecular Structure and Identification
Core Structural Features
The compound consists of a bicyclo[3.1.1]heptane framework, a seven-membered bicyclic system with two fused rings: a six-membered ring (five carbons and one nitrogen atom) and a three-membered bridge. Key substituents include:
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6-aza: A nitrogen atom at position 6 of the bicyclic system.
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3-iodo: An iodine atom attached to the third carbon.
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6-carboxylic acid tert-butyl ester: A tert-butyloxycarbonyl (Boc) protecting group at position 6.
Molecular Formula:
Molecular Weight:
323.1732 g/mol
Synthesis and Preparation
General Synthetic Strategies
While no explicit synthesis protocol is documented for this compound, its structure aligns with methodologies used for related bicyclic systems. Key approaches include:
Radical-Based Functionalization
Hetero[3.1.1]propellanes (e.g., 3-oxa-, 3-thia-, or 3-aza derivatives) are often synthesized via radical-mediated ring-opening reactions. For iodinated derivatives, iodine may be introduced via electrophilic substitution or coupling reactions .
Protection and Deprotection
The tert-butyl ester group (Boc) is typically introduced using tert-butoxycarbonyl chloride in the presence of a base (e.g., Et₃N) under anhydrous conditions. Subsequent deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the carboxylic acid .
Physical and Chemical Properties
Key Data Table
Property | Value | Source |
---|---|---|
CAS Number | 2387535-05-7 | |
Molecular Formula | ||
Molecular Weight | 323.1732 g/mol | |
MDL Number | MFCD32200735 | |
Purity (Commercial) | Not specified | |
Physical State | Solid (inferred) |
Comparative Analysis with Related Compounds
Structural Analogues
Research Gaps and Future Directions
Unexplored Aspects
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Synthetic Optimization: No published protocols exist for this compound; scalable routes remain undefined.
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Biological Activity: Potential pharmacological properties (e.g., kinase inhibition) require in vitro testing.
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Computational Studies: Molecular docking or DFT calculations could predict reactivity and binding modes.
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